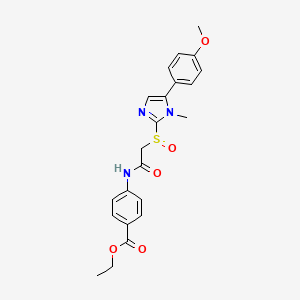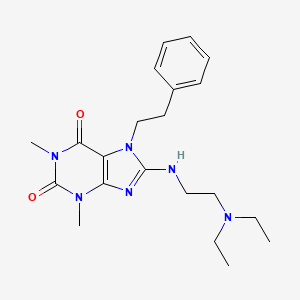![molecular formula C24H25ClN2O3S B2419276 (6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251699-17-8](/img/structure/B2419276.png)
(6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25ClN2O3S and its molecular weight is 456.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Analgesic Activities
The synthesis of novel derivatives has shown pronounced antimicrobial and analgesic activities. These compounds have been evaluated for their efficacy against various microbial strains and have exhibited significant receptor affinity in molecular docking studies. This suggests their potential as therapeutic agents in treating infections and pain management (Jayanna et al., 2013).
Receptor Antagonism
Research into selective NR1/2B N-methyl-D-aspartate receptor antagonists has identified compounds with potent inhibitory effects on this receptor subtype, indicating potential applications in neurological disorders. The development of these compounds involves an understanding of structure-activity relationships and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to the advancement of treatments for conditions such as pain and neurodegeneration (Borza et al., 2007).
Drug-likeness and ADME Prediction
The in silico approach towards predicting drug-likeness and ADME properties of synthesized compounds is crucial for early-stage drug discovery. This approach helps in identifying compounds with favorable pharmacokinetic profiles, enhancing the efficiency of drug development processes. Studies have shown that certain synthesized compounds exhibit excellent drug-likeness properties, suggesting their potential as lead compounds in drug discovery (Pandya et al., 2019).
Spectroscopic and Computational Analysis
The synthesis and characterization of compounds, including spectroscopic and computational analysis, play a critical role in the elucidation of their molecular structures and properties. Density Functional Theory (DFT) calculations, for example, provide insights into the electronic structure, stability, and reactivity of compounds. Such analyses are fundamental for understanding the interactions of these compounds at the molecular level, potentially guiding the design of more effective therapeutic agents (Rajaraman et al., 2015).
Mechanism of Action
Target of action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that “(6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone” might also interact with multiple targets in the body.
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological processes.
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound affects multiple pathways.
Pharmacokinetics
For example, the presence of the indole nucleus in a compound can influence its biological activity .
Result of action
Given the biological activities associated with indole derivatives , it’s likely that the compound has a range of effects at the molecular and cellular level.
Properties
IUPAC Name |
[6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-16-9-11-26(12-10-16)24(28)23-15-27(20-7-5-17-3-2-4-18(17)13-20)21-14-19(25)6-8-22(21)31(23,29)30/h5-8,13-16H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXHVLWGPWSRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC5=C(CCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B2419196.png)



![tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2419202.png)



![3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2419213.png)

![6-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2419215.png)

